molecular formula C20H20N2O2S B11357226 2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11357226
M. Wt: 352.5 g/mol
InChI Key: WZPOMGXSVFIZPJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the ethoxy and benzamide groups. One common method involves the reaction of 2-phenylthiazole with ethyl bromoacetate in the presence of a base to form the ethoxy derivative. This intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or antitumor effects. The compound may also interact with DNA, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the presence of both the ethoxy and benzamide groups attached to the thiazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C20H20N2O2S/c1-2-24-18-11-7-6-10-17(18)19(23)21-13-12-16-14-25-20(22-16)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,21,23)

InChI Key

WZPOMGXSVFIZPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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